molecular formula C11H21NO4 B571924 (S)-N-Boc-2-(2-hydroxyethyl)morpholine CAS No. 1257856-15-7

(S)-N-Boc-2-(2-hydroxyethyl)morpholine

Cat. No. B571924
CAS RN: 1257856-15-7
M. Wt: 231.292
InChI Key: VUDVZUAUPOAVLM-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(2-Hydroxyethyl)morpholine” is used as an organic chemical synthesis intermediate . It is a primary alcohol, a tertiary amino compound, and a member of morpholines .


Molecular Structure Analysis

The molecular formula of “4-(2-Hydroxyethyl)morpholine” is C6H13NO2 . Its molecular weight is 131.1729 .


Physical And Chemical Properties Analysis

  • Refractive index (n20/D): 1.476 (lit.)
  • Boiling point (bp): 227 °C/757 mmHg (lit.)
  • Density: 1.083 g/mL at 25 °C (lit.)

Advantages and Limitations for Lab Experiments

The advantages of using (S)-N-Boc-2-(2-hydroxyethyl)morpholine in lab experiments include its stability, solubility, and versatility. This compound is stable and easy to handle, making it ideal for various experiments. Additionally, this compound is soluble in aqueous solutions, which is crucial for experiments that require the use of water-based solvents. However, the limitations of using this compound include its challenging synthesis process and limited availability.

Future Directions

There are several future directions for the use of (S)-N-Boc-2-(2-hydroxyethyl)morpholine in scientific research. One possible direction is the synthesis of new bioactive molecules using this compound as a building block. Additionally, this compound could be used as a chiral auxiliary in the synthesis of new chiral compounds. Furthermore, the mechanism of action of this compound could be further investigated to gain a better understanding of its biochemical and physiological effects.

Synthesis Methods

The synthesis of (S)-N-Boc-2-(2-hydroxyethyl)morpholine involves the reaction of (S)-2-amino-1-butanol with morpholine in the presence of a Boc-protecting group. This reaction is carried out in anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is then purified using column chromatography to obtain the pure product.

Scientific Research Applications

(S)-N-Boc-2-(2-hydroxyethyl)morpholine has been extensively used in scientific research due to its unique properties. This compound has been used as a building block in the synthesis of various bioactive molecules, such as inhibitors of protein kinases and proteases. Additionally, this compound has been used as a chiral auxiliary in asymmetric synthesis, which is a crucial technique in the pharmaceutical industry.

Safety and Hazards

“4-(2-Hydroxyethyl)morpholine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and harmful if swallowed. It causes severe skin burns and eye damage. It may cause respiratory irritation. It is suspected of damaging fertility and the unborn child. It is toxic in contact with skin or if inhaled .

properties

IUPAC Name

tert-butyl (2S)-2-(2-hydroxyethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-7-15-9(8-12)4-6-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDVZUAUPOAVLM-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657765
Record name tert-Butyl (2S)-2-(2-hydroxyethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1257856-15-7
Record name tert-Butyl (2S)-2-(2-hydroxyethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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